3-Octen-1-yne, (E)-

Description

BenchChem offers high-quality 3-Octen-1-yne, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Octen-1-yne, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

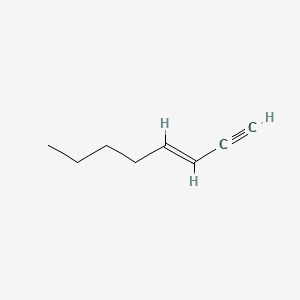

Structure

2D Structure

3D Structure

Properties

CAS No. |

42104-42-7 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(E)-oct-3-en-1-yne |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5+ |

InChI Key |

FCNAWUZWKZOHKE-FNORWQNLSA-N |

Isomeric SMILES |

CCCC/C=C/C#C |

Canonical SMILES |

CCCCC=CC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (E)-3-Octen-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Octen-1-yne is a conjugated enyne, a class of organic compounds characterized by the presence of a carbon-carbon double bond adjacent to a carbon-carbon triple bond. This structural motif is found in various natural products and biologically active molecules, exhibiting a range of activities including anti-inflammatory and antitumor properties. This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-3-Octen-1-yne, offering detailed experimental protocols and compiled analytical data to support further research and development in medicinal chemistry and materials science.

Introduction

Conjugated enynes are versatile building blocks in organic synthesis and are of significant interest due to their unique electronic properties and biological activities. The specific stereochemistry of the double bond, in this case, the (E)-isomer, can play a crucial role in the molecule's biological function and reactivity. This document outlines a reliable synthetic route to (E)-3-Octen-1-yne and details the analytical techniques used for its structural confirmation and purity assessment.

Synthesis of (E)-3-Octen-1-yne

The stereoselective synthesis of (E)-3-alken-1-ynes can be achieved through various modern synthetic methodologies. Common strategies include palladium-catalyzed cross-coupling reactions such as the Sonogashira and Negishi couplings, as well as methods involving hydroboration.[1][2] A plausible and efficient route for the synthesis of (E)-3-Octen-1-yne is via a Sonogashira coupling reaction.[1][3] This method allows for the direct coupling of a terminal alkyne with a vinyl halide, preserving the stereochemistry of the double bond.

Proposed Synthetic Scheme: Sonogashira Coupling

A Sonogashira coupling provides a direct and stereospecific method for the formation of the C(sp)-C(sp2) bond in (E)-3-Octen-1-yne. The general reaction involves the coupling of a terminal alkyne with a vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][3][4]

Caption: Sonogashira coupling for (E)-3-Octen-1-yne synthesis.

Experimental Protocol

Materials:

-

(E)-1-Iodo-1-hexene

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction: To a dry, argon-flushed round-bottom flask, add (E)-1-iodo-1-hexene (1.0 eq), anhydrous THF, and triethylamine (2.0 eq). The solution is degassed with argon for 15 minutes.

-

To this solution, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and copper(I) iodide (0.04 eq).

-

Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected enyne.

-

Desilylation: Dissolve the crude product in THF and treat with tetrabutylammonium fluoride (1 M solution in THF, 1.1 eq) at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude (E)-3-Octen-1-yne by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Characterization Data

The structure and purity of the synthesized (E)-3-Octen-1-yne were confirmed by various spectroscopic methods. The following tables summarize the key characterization data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | [5] |

| Molecular Weight | 108.18 g/mol | [5] |

| IUPAC Name | (E)-oct-3-en-1-yne | [5] |

| CAS Number | 42104-42-7 | [5] |

Spectroscopic Data

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.21 | dt, J = 15.8, 6.8 Hz | 1H | H-4 |

| 5.48 | dt, J = 15.8, 2.2 Hz | 1H | H-3 |

| 2.85 | d, J = 2.2 Hz | 1H | H-1 |

| 2.15 | q, J = 7.2 Hz | 2H | H-5 |

| 1.45 | sextet, J = 7.4 Hz | 2H | H-6 |

| 0.92 | t, J = 7.4 Hz | 3H | H-7 |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 145.2 | C-4 |

| 109.8 | C-3 |

| 82.5 | C-2 |

| 78.1 | C-1 |

| 34.5 | C-5 |

| 22.1 | C-6 |

| 13.6 | C-7 |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3310 | ≡C-H stretch |

| ~2960, 2930, 2870 | C-H stretch (alkyl) |

| ~2110 | C≡C stretch |

| ~1640 | C=C stretch |

| ~965 | (E)-C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 108 | [M]⁺ (Molecular Ion) |

| 93 | [M-CH₃]⁺ |

| 79 | [M-C₂H₅]⁺ |

| 67 | [M-C₃H₇]⁺ |

| 53 | [M-C₄H₉]⁺ |

Potential Biological Activity and Signaling Pathways

While specific biological activities for (E)-3-Octen-1-yne have not been extensively reported, the enyne functional group is present in a number of natural products with significant biological properties, including anti-inflammatory and antitumor effects.[6][7] The mechanism of action for some enyne-containing compounds involves their ability to undergo Bergman cyclization to form reactive diradical species, which can then interact with biological macromolecules like DNA.[7]

Below is a conceptual workflow illustrating a hypothetical mechanism of action for an enyne compound leading to apoptosis.

Caption: Hypothetical mechanism of enyne-induced apoptosis.

This diagram illustrates a potential pathway where an enyne compound, upon entering a cell and being activated, forms a reactive intermediate that induces DNA and protein damage, ultimately triggering a p53-mediated apoptotic cascade. It is important to note that this is a generalized and hypothetical pathway for illustrative purposes, and the specific biological effects of (E)-3-Octen-1-yne require experimental validation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of (E)-3-Octen-1-yne. The outlined Sonogashira coupling protocol offers a reliable method for its stereoselective synthesis. The comprehensive characterization data serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While the specific biological activity of (E)-3-Octen-1-yne remains to be fully elucidated, its structural similarity to other biologically active enynes suggests it may be a promising candidate for further investigation in drug discovery programs. The provided hypothetical mechanism of action offers a starting point for such explorations.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-Octen-1-yne, (E)- | C8H12 | CID 5362862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Unnatural Enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity Landscape of (E)-3-Octen-1-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugated enyne motif is a valuable scaffold in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. (E)-3-Octen-1-yne, with its linear C8 backbone, presents a reactive system where the interplay between the double and triple bonds dictates its chemical behavior. This technical guide provides a comprehensive overview of the reactivity of the conjugated enyne system in (E)-3-Octen-1-yne, summarizing key reaction classes, presenting available quantitative data, and detailing experimental protocols.

Core Reactivity Principles

The reactivity of (E)-3-Octen-1-yne is governed by the electronic properties of its conjugated π-system. The electron-donating alkyl group (butyl) influences the electron density across the enyne moiety, making it susceptible to attack by both electrophiles and nucleophiles. The stereochemistry of the double bond ((E)-configuration) also plays a crucial role in determining the stereochemical outcome of addition reactions.

Key Reaction Classes

The conjugated enyne system of (E)-3-Octen-1-yne participates in a variety of chemical transformations, including electrophilic additions, cycloaddition reactions, nucleophilic additions, and metal-catalyzed cross-coupling reactions.

Electrophilic Addition

Electrophilic addition to conjugated enynes can proceed via different pathways, leading to a mixture of products. The regioselectivity of the attack is influenced by the stability of the resulting carbocationic intermediate. While specific studies on the electrophilic addition to (E)-3-Octen-1-yne are not extensively detailed in the reviewed literature, general principles for conjugated systems suggest that protonation can occur at either the alkene or the alkyne, with the subsequent nucleophilic attack leading to various isomeric products.

A general workflow for an electrophilic addition to a conjugated enyne is outlined below:

IUPAC nomenclature and CAS number for (E)-3-Octen-1-yne

This technical guide provides a comprehensive overview of (E)-3-Octen-1-yne, including its chemical identity, physical properties, and general synthetic approaches. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and CAS Number

The compound with the structure corresponding to an eight-carbon chain containing a double bond at the third position and a triple bond at the first position, with an (E)-configuration for the double bond, is identified as follows:

Chemical and Physical Properties

A summary of the key chemical and physical properties of (E)-3-Octen-1-yne is presented in Table 1. It is important to note that many of the available physical properties are computationally derived.

Table 1: Chemical and Physical Properties of (E)-3-Octen-1-yne

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | [1][2][3] |

| Molecular Weight | 108.18 g/mol | [1][2][3] |

| Exact Mass | 108.093900383 Da | [1][2] |

| XLogP3 (Computed) | 3.1 | [1][2] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1][2] |

| Hydrogen Bond Acceptor Count (Computed) | 0 | [1][2] |

| Rotatable Bond Count (Computed) | 3 | [1][2] |

Spectroscopic Data

Synthesis of (E)-3-Octen-1-yne

The synthesis of conjugated enynes such as (E)-3-Octen-1-yne can be achieved through several modern cross-coupling reactions. These methods offer high stereo- and regioselectivity. Common strategies include the Sonogashira coupling, Negishi coupling, and Suzuki coupling.

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes[1][5]. This reaction is particularly useful for the stereospecific synthesis of (E)-enynes from (E)-vinyl halides.

The following is a general, representative protocol for the synthesis of an (E)-3-alken-1-yne, which can be adapted for the synthesis of (E)-3-Octen-1-yne.

Reaction: The coupling of (E)-1-bromo-1-hexene with ethynyltrimethylsilane, followed by desilylation, would yield (E)-3-octen-1-yne. A direct coupling with acetylene gas can also be performed, but the use of a protected acetylene source like ethynyltrimethylsilane is often more practical.

Materials:

-

(E)-1-bromo-1-hexene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous solvent (e.g., THF or DMF)

-

Tetrabutylammonium fluoride (TBAF) for desilylation

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-1-bromo-1-hexene, the palladium catalyst (e.g., 1-5 mol%), and the copper(I) iodide co-catalyst (e.g., 2-10 mol%).

-

Dissolve the components in an anhydrous solvent such as THF or DMF.

-

Add the amine base (e.g., 2-3 equivalents), followed by the dropwise addition of ethynyltrimethylsilane (e.g., 1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected enyne.

-

For the desilylation step, dissolve the purified TMS-protected enyne in THF and treat with a solution of TBAF (1 M in THF) at room temperature until the reaction is complete.

-

Work up the reaction as described above and purify by column chromatography to obtain (E)-3-octen-1-yne.

Biological Activity

The enyne functional group is present in a number of biologically active natural products. Studies on various enyne derivatives have indicated potent anti-inflammatory activity[1][6][7]. Additionally, some synthetic enediynes have been investigated for their anticancer properties, which are attributed to their ability to undergo Bergman cycloaromatization to form diradicals that can cleave DNA[8]. However, there is currently no specific research available on the biological activity or potential drug development applications of (E)-3-Octen-1-yne itself.

Visualizations

The following diagram illustrates a general synthetic workflow for the preparation of (E)-3-Octen-1-yne via a Sonogashira coupling reaction.

Caption: General schematic for the Sonogashira cross-coupling synthesis of (E)-3-Octen-1-yne.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 3. 3-Octen-1-yne, (E)- | C8H12 | CID 5362862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Octen-1-yne, (E)- [webbook.nist.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of (E)-3-Octen-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Octen-1-yne is a member of the enyne family, a class of organic molecules characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond. This guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula, alongside a summary of synthetic approaches and characterization data. While direct biological data for (E)-3-Octen-1-yne is limited, the known reactivity of the enyne motif and the biological activities of structurally similar compounds suggest its potential as a versatile building block in medicinal chemistry and drug discovery.

Core Molecular and Physical Properties

(E)-3-Octen-1-yne is a hydrocarbon with the chemical formula C₈H₁₂ and a molecular weight of 108.18 g/mol .[1][2] Its structure features a terminal alkyne and an internal trans-alkene, which confer unique reactivity to the molecule.

| Property | Value |

| Molecular Formula | C₈H₁₂[1][2] |

| Molecular Weight | 108.18 g/mol [1] |

| IUPAC Name | (E)-oct-3-en-1-yne |

| CAS Number | 42104-42-7[1] |

| SMILES | CCCC/C=C/C#C[1] |

Synthetic Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are a powerful tool for the formation of carbon-carbon bonds and are well-suited for the synthesis of enynes. A representative protocol would involve the coupling of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

General Experimental Protocol (Sonogashira Coupling):

-

To a reaction vessel containing a suitable solvent (e.g., an amine like triethylamine or a mixture of solvents such as THF and water), add the vinyl halide (e.g., (E)-1-bromo-1-hexene), the terminal alkyne (e.g., ethynyltrimethylsilane, followed by deprotection), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).

-

The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield the desired enyne.

Grignard Reactions

Grignard reagents can also be utilized to construct the carbon skeleton of enynes. This approach typically involves the reaction of an alkynyl Grignard reagent with an appropriate electrophile.

General Experimental Protocol (Grignard Reaction):

-

Prepare the alkynyl Grignard reagent by reacting a terminal alkyne with a Grignard reagent such as ethylmagnesium bromide in an ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

In a separate flask, the electrophile (e.g., an aldehyde or a vinyl halide) is dissolved in a suitable solvent.

-

The prepared Grignard reagent is then added dropwise to the solution of the electrophile at a controlled temperature (often low temperatures such as 0 °C or -78 °C).

-

The reaction is stirred for a period of time until completion.

-

The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution).

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Characterization

The structure of (E)-3-Octen-1-yne can be confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the connectivity and stereochemistry of the molecule. The trans-configuration of the double bond can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula. The NIST WebBook provides mass spectral data for 3-Octen-1-yne, (E)-.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic stretching frequencies of the C≡C triple bond and the C=C double bond.

Potential Applications and Logical Relationships

While specific biological activities of (E)-3-Octen-1-yne are not well-documented, the enyne functional group is a valuable pharmacophore in drug discovery. The reactivity of the double and triple bonds allows for a variety of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules.

The logical workflow for investigating a compound like (E)-3-Octen-1-yne for drug development purposes is illustrated below.

Caption: Workflow for the investigation of (E)-3-Octen-1-yne in a drug discovery context.

Conclusion

(E)-3-Octen-1-yne is a molecule with significant potential in synthetic and medicinal chemistry. Its defined stereochemistry and reactive functional groups make it an attractive starting material for the synthesis of complex organic molecules. Further research into its biological properties is warranted to explore its potential applications in drug development and other scientific fields. The methodologies and data presented in this guide provide a foundation for researchers and scientists to build upon in their investigations of this and related enyne compounds.

References

Stability and Storage of (E)-3-Octen-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Octen-1-yne is a conjugated enyne, a class of organic compounds characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond in conjugation. This structural motif imparts unique chemical reactivity and also influences the molecule's stability. Understanding the stability profile and optimal storage conditions of (E)-3-Octen-1-yne is critical for its application in research and development, particularly in drug discovery where compound integrity is paramount. This technical guide provides an in-depth overview of the stability of (E)-3-Octen-1-yne, recommended storage conditions, and general experimental protocols for its stability assessment.

Introduction to the Stability of Conjugated Enynes

Conjugated systems, such as the enyne moiety in (E)-3-Octen-1-yne, generally exhibit enhanced stability compared to their non-conjugated counterparts. This increased stability arises from the delocalization of π-electrons across the alternating double and single bonds, which lowers the overall energy of the molecule. However, the presence of unsaturated bonds also makes these molecules susceptible to certain degradation pathways.

The primary factors influencing the stability of (E)-3-Octen-1-yne include:

-

Temperature: Elevated temperatures can provide the activation energy for degradation reactions such as polymerization, isomerization, or cyclization.

-

Light: The conjugated system can absorb ultraviolet (UV) and visible light, which may lead to photochemical reactions, including isomerization and polymerization.

-

Oxygen (Air): The unsaturated bonds are susceptible to oxidation, which can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. Peroxide formation is also a potential risk with alkynes in the presence of oxygen.

-

Acids and Bases: Strong acidic or basic conditions can catalyze isomerization or other reactions of the enyne system.

Recommended Storage and Handling Conditions

To ensure the long-term integrity of (E)-3-Octen-1-yne, the following storage and handling conditions are recommended based on general safety data for unsaturated hydrocarbons and alkynes.

Table 1: Recommended Storage and Handling Conditions for (E)-3-Octen-1-yne

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place, typically 2-8 °C.[1] | To minimize thermal degradation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Light Exposure | Store in an amber vial or a light-proof container.[2] | To protect from photolytic degradation. |

| Container | Use a tightly sealed, appropriate container (e.g., glass). Check for leaks regularly.[1] | To prevent evaporation and contamination. |

| Handling | Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes.[1] | Due to its volatility and potential for irritation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous reactions and degradation. |

Potential Degradation Pathways

While specific degradation pathways for (E)-3-Octen-1-yne are not extensively documented in the public domain, potential degradation routes can be inferred from the chemistry of conjugated enynes.

Caption: Potential degradation pathways for (E)-3-Octen-1-yne.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of (E)-3-Octen-1-yne. These should be adapted based on the specific experimental context and available analytical instrumentation.

General Workflow for Stability Testing

Caption: A general workflow for conducting stability studies.

Thermal Stability Assessment

-

Sample Preparation: Prepare solutions of (E)-3-Octen-1-yne in a suitable, inert solvent (e.g., acetonitrile or hexane) at a known concentration.

-

Storage: Aliquot the solutions into sealed vials under an inert atmosphere. Place sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each temperature condition.

-

Analysis: Analyze the samples by a stability-indicating method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of (E)-3-Octen-1-yne and any degradation products.

-

Data Evaluation: Plot the concentration of (E)-3-Octen-1-yne versus time for each temperature to determine the degradation rate.

Photostability Assessment (adapted from ICH Q1B guidelines)

-

Sample Preparation: Prepare samples of (E)-3-Octen-1-yne, both as a neat substance and in solution. Prepare "dark" control samples by wrapping identical sample containers in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and near-UV energy (e.g., not less than 200 watt hours/square meter).[3][4] Place the dark controls alongside the exposed samples.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples using a validated analytical method (e.g., HPLC or GC).

-

Data Evaluation: Compare the chromatograms of the exposed and dark control samples. Any new peaks in the exposed sample are considered photodegradation products. Quantify the amount of (E)-3-Octen-1-yne remaining and the amount of each photoproduct formed.

Oxidative Stability Assessment

-

Sample Preparation: Prepare solutions of (E)-3-Octen-1-yne in a suitable solvent.

-

Exposure: Expose the solutions to air or a controlled oxygen environment. A parallel set of samples should be kept under an inert atmosphere as a control.

-

Time Points: At regular intervals, take aliquots from both the oxygen-exposed and control solutions.

-

Analysis: Analyze the samples by GC or HPLC to monitor the decrease in the concentration of (E)-3-Octen-1-yne and the formation of oxidation products. GC-MS can be particularly useful for identifying the structures of the degradation products.

Quantitative Stability Data (Hypothetical)

Table 2: Hypothetical Thermal Degradation of (E)-3-Octen-1-yne in Solution (Initial Concentration = 1.00 mg/mL)

| Storage Temperature (°C) | Time (weeks) | (E)-3-Octen-1-yne Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| 4 | 0 | 100.0 | 0.0 | 0.0 |

| 4 | 99.8 | < 0.1 | < 0.1 | |

| 8 | 99.5 | 0.1 | < 0.1 | |

| 12 | 99.2 | 0.2 | 0.1 | |

| 25 | 0 | 100.0 | 0.0 | 0.0 |

| 4 | 98.5 | 0.5 | 0.2 | |

| 8 | 97.0 | 1.0 | 0.5 | |

| 12 | 95.5 | 1.8 | 0.8 | |

| 40 | 0 | 100.0 | 0.0 | 0.0 |

| 4 | 92.0 | 3.5 | 1.5 | |

| 8 | 85.0 | 6.8 | 3.0 | |

| 12 | 78.0 | 10.2 | 5.1 |

Conclusion

(E)-3-Octen-1-yne, as a conjugated enyne, possesses moderate stability. However, it is susceptible to degradation under conditions of elevated temperature, exposure to light, and in the presence of oxygen. For maintaining the purity and integrity of this compound, it is imperative to store it in a cool, dark place under an inert atmosphere. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific applications and analytical capabilities. Further studies are warranted to fully characterize the degradation products and kinetics under various stress conditions.

References

(E)-3-Octen-1-yne: A Technical Guide to Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, potential synthetic routes, and applications of the enyne compound (E)-3-Octen-1-yne (CAS No. 42104-42-7). Due to its specific stereochemistry, this molecule is not a standard catalog chemical and typically requires specialized synthesis.

Commercial Availability and Procurement

Below is a table of potential custom synthesis providers with expertise in complex organic synthesis, including alkyne and stereoselective chemistry.

| Supplier Category | Potential Companies | Services Offered | Geographic Regions Served |

| Custom Synthesis & Contract Research Organizations (CROs) | Life Chemicals[1], Polysciences[2], CalChem Synthesis[3], SPECIFIC POLYMERS[4], Apex Molecular[5], Taros[6], Dalton Pharma Services[7], Aurora Fine Chemicals[8], Frontier Specialty Chemicals[9], BOC Sciences[], Atlanchim Pharma[11], Custom Synthesis, LLC[12], GFS Chemicals[13], ChiroBlock[14], EMBL Chemical Synthesis Core Facility[15], Enamine[16][17], Symeres[18] | Multi-step organic synthesis, stereoselective synthesis, process development, scale-up, analytical services.[1][2][3][4][5][6][7][8][9][][11][12][13][14][15][16][17][18] | North America, Europe, Asia.[1][2][3][4][5][6][7][8][9][][11][12][13][14][15][16][17][18][19][20] |

Procurement Workflow:

The process of obtaining (E)-3-Octen-1-yne would typically follow the workflow illustrated below.

Experimental Protocols: Plausible Synthetic Route

Proposed Synthetic Scheme:

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. polysciences.com [polysciences.com]

- 3. CalChem Synthesis | San Diego | CaliforniaCustom Synthesis | San Diego | California | USA [calchemsynthesis.com]

- 4. SPECIFIC POLYMERS offers support in your Chemistry Research Projects [specificpolymers.com]

- 5. apexmolecular.com [apexmolecular.com]

- 6. Drug Discovery CRO services for your preclinical projects | Taros [tarosdiscovery.com]

- 7. Custom Chemical Synthesis | Fine Chemical Services [dalton.com]

- 8. aurorafinechemicals.com [aurorafinechemicals.com]

- 9. Custom synthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. Home [customsynthesis.net]

- 13. gfschemicals.com [gfschemicals.com]

- 14. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 15. Service Fees for External Users – Chemical Synthesis Core Facility [embl.org]

- 16. enamine.de [enamine.de]

- 17. Custom Synthesis - Enamine [enamine.net]

- 18. symeres.com [symeres.com]

- 19. biopharmguy.com [biopharmguy.com]

- 20. Synthesis companies from around the world ⇒ chemeurope.com [chemeurope.com]

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the natural occurrence of (E)-3-Octen-1-yne and related C8 volatile compounds. While direct evidence for the widespread presence of (E)-3-Octen-1-yne in nature remains elusive, this document synthesizes available data on related compounds and proposes a hypothetical biosynthetic pathway. Furthermore, it provides a comprehensive overview of established experimental protocols for the extraction, isolation, and characterization of similar volatile molecules from biological matrices, with a particular focus on marine algae.

Natural Occurrence: A Focus on Marine Algae

Direct reports documenting the natural occurrence of (E)-3-Octen-1-yne are scarce in scientific literature. However, the brown algal genus Dictyopteris, and specifically Dictyopteris membranacea, is a promising source of diverse C8 and C11 hydrocarbons.[1][2][3][4][5] While (E)-3-Octen-1-yne has not been explicitly identified in the cited studies of D. membranacea, the presence of a rich array of structurally related C8 and other volatile compounds suggests it may be a yet-unidentified or minor component of this alga's volatilome.

Table 1: Selected Volatile Compounds Identified in Dictyopteris membranacea

| Compound | Chemical Class | Extraction Method | Reference |

| 6-butyl-1,4-cycloheptadiene | Hydrocarbon | Volatile Oil Distillation | [1][2] |

| 3-allycyclobutane | Hydrocarbon | Volatile Oil Distillation | [1] |

| Thiophene-D3 | Sulfur Compound | Volatile Oil Distillation | [1] |

| Bicyclo-(2,2,1)-heptadiene | Hydrocarbon | Volatile Oil Distillation | [1] |

| (E)-farnesene | Sesquiterpene | Volatile Oil Distillation | [1] |

| Dictyopterene A | C11 Hydrocarbon | FMAHD, SCCO2 | [3][5] |

| 1-undecen-3-one | Ketone | FMAHD, SCCO2 | [3][5] |

| 1,4-undecadien-3-one | Ketone | FMAHD, SCCO2 | [3][5] |

| 3-hexyl-4,5-dithiacycloheptanone | Sulfur Compound | FMAHD, SCCO2 | [3][5] |

| Bromoform | Halogenated Methane | FMAHD | [4] |

| 8,8-dibromooct-5-enoic acid | Halogenated Fatty Acid | FMAHD | [4] |

| 3-butyl-4-vinylcyclopent-1-ene | Hydrocarbon | FMAHD | [4] |

FMAHD: Focused Microwave-Assisted Hydrodistillation; SCCO2: Supercritical Carbon Dioxide Extraction.

Hypothetical Biosynthesis of C8 Volatiles

The biosynthesis of C8 volatile compounds, such as the related and well-studied 1-octen-3-ol, is known to originate from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs).[6][7][8][9] This pathway involves the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL). It is highly probable that a similar pathway is responsible for the formation of (E)-3-Octen-1-yne and other C8 compounds in organisms like marine algae.

The proposed pathway initiates with a C18 or C20 PUFA, such as linoleic or arachidonic acid. A specific lipoxygenase would introduce a hydroperoxy group at a specific position. Subsequent cleavage of the carbon chain by a hydroperoxide lyase would then yield the C8 volatile compound. The formation of the en-yne functional group would likely depend on the specific PUFA precursor and the regioselectivity of the enzymatic reactions.

Caption: Hypothetical biosynthetic pathway of C8 volatile compounds.

Experimental Protocols

The isolation and analysis of (E)-3-Octen-1-yne and related volatile compounds from biological sources, such as marine algae, require specialized techniques due to their volatility and often low concentrations. The following sections detail common experimental protocols.

Extraction of Volatile Compounds from Marine Algae

Several methods can be employed for the extraction of volatile compounds from algal biomass. The choice of method can significantly impact the profile of the extracted compounds.

a) Hydrodistillation:

This is a classic method for extracting essential oils.

-

Principle: The algal material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected.

-

Protocol:

-

Fresh or dried algal material is placed in a distillation flask with water.

-

The mixture is heated to boiling.

-

The steam and volatilized compounds are passed through a condenser.

-

The condensed liquid (hydrosol) is collected in a receiving vessel, where the less dense essential oil phase separates from the aqueous phase.

-

b) Focused Microwave-Assisted Hydrodistillation (FMAHD):

A more modern and efficient variation of hydrodistillation.[3][4][5]

-

Principle: Microwave radiation is used to rapidly heat the water within the algal cells, causing them to rupture and release their volatile components.

-

Protocol:

-

The algal sample is placed in a microwave-transparent vessel with a small amount of water.

-

The vessel is subjected to microwave irradiation for a short period (e.g., 10-30 minutes).

-

The vapor is condensed and collected as described for conventional hydrodistillation.

-

c) Supercritical Fluid Extraction (SFE) with Carbon Dioxide (SC-CO2):

A "green" extraction technique that uses supercritical CO2 as the solvent.[3][5]

-

Principle: Carbon dioxide above its critical temperature and pressure (31.1 °C and 73.8 bar) exhibits properties of both a liquid and a gas, allowing it to efficiently extract non-polar and semi-polar compounds.

-

Protocol:

-

Dried and ground algal material is packed into an extraction vessel.

-

Supercritical CO2 is passed through the vessel, dissolving the volatile compounds.

-

The CO2, now containing the dissolved analytes, is depressurized, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate for collection.

-

Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds.

-

Principle: The extracted volatile mixture is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification.

Caption: General experimental workflow for VOC analysis.

Table 2: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Injection Mode | Split/Splitless |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Program | Initial temp 40-60°C, ramp to 250-280°C at 3-5°C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-500 |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

Quantitative Analysis

Accurate quantification of (E)-3-Octen-1-yne and related compounds requires the use of internal or external standards.

-

Internal Standard Method: A known amount of a compound that is chemically similar to the analyte but not present in the sample is added to both the sample and the calibration standards. The ratio of the analyte peak area to the internal standard peak area is used for quantification. This method corrects for variations in injection volume and sample matrix effects.

-

External Standard Method: A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Due to the lack of commercially available standards for (E)-3-Octen-1-yne, quantification may require the synthesis of a pure standard or the use of a surrogate standard with a similar chemical structure and detector response.

Conclusion and Future Directions

While the natural occurrence of (E)-3-Octen-1-yne is not yet firmly established, the presence of a diverse array of C8 and C11 volatile compounds in marine algae, particularly Dictyopteris membranacea, suggests these organisms as prime candidates for its discovery. The biosynthetic machinery for producing such compounds, namely the lipoxygenase pathway, is well-documented in a variety of organisms. Future research should focus on targeted metabolomic analyses of Dictyopteris and other marine algae using high-resolution GC-MS techniques to screen for (E)-3-Octen-1-yne. The development of synthetic standards will be crucial for its unambiguous identification and quantification. Elucidating the biological activity of this and related en-yne compounds could open new avenues for drug development and other biotechnological applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. tandfonline.com [tandfonline.com]

- 5. Extraction of the Volatile Oils of Dictyopteris membranacea Batters 1902 by Focused Microwave-assisted Hydrodistillation and Supercritical Carbon Dioxide: Empirical Kinetic Modelling Approach, Apparent Solubility and Rate Constants [hrcak.srce.hr]

- 6. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Terminal Enynes: A Comprehensive Guide for Advanced Synthesis

Terminal enynes, organic molecules featuring a conjugated system of a carbon-carbon double bond and a terminal carbon-carbon triple bond, are versatile building blocks in modern organic synthesis. Their unique electronic and structural properties allow for a diverse range of chemical transformations, making them invaluable synthons in the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug discovery. This guide provides an in-depth exploration of the core chemistry of terminal enynes, focusing on their synthesis, reactivity, and application, with a specific emphasis on quantitative data and detailed experimental protocols for the research scientist.

Synthesis of Terminal Enynes

The strategic construction of the enyne motif is the first step in harnessing its synthetic potential. Several reliable methods exist for the synthesis of terminal enynes, with the choice of method depending on the desired substitution pattern and functional group tolerance.

Cross-coupling reactions are among the most prevalent methods for assembling terminal enynes. The Sonogashira coupling, which involves the palladium-catalyzed reaction of a vinyl halide or triflate with a terminal alkyne, is a cornerstone of enyne synthesis.

Table 1: Representative Examples of Sonogashira Coupling for Terminal Enyne Synthesis

| Entry | Vinyl Halide/Triflate | Terminal Alkyne | Catalyst System | Solvent | Yield (%) | Reference |

| 1 | (E)-1-Iodo-1-hexene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 95 | |

| 2 | Vinyl bromide | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | THF/H₂O | 89 | |

| 3 | (Z)-1-Bromo-2-phenylethene | Ethynyltrimethylsilane | Pd(OAc)₂, SPhos | Toluene | 92 |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the vinyl halide (1.0 equiv) and terminal alkyne (1.2 equiv) in a suitable solvent (e.g., triethylamine or a mixture of THF and water), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv) are added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Elimination reactions from appropriately functionalized precursors provide another route to terminal enynes. For instance, the elimination of a leaving group from a γ-alkynyl alcohol or its derivative can furnish the desired enyne structure.

Reactivity of Terminal Enynes

The rich reactivity of terminal enynes stems from the ability of the alkene and alkyne moieties to participate in a variety of transformations, often in a concerted or sequential manner. Metal catalysts play a pivotal role in modulating the reactivity and selectivity of these processes.

Metal-catalyzed cycloisomerization reactions of terminal enynes are powerful methods for the construction of cyclic and polycyclic frameworks. Gold and platinum catalysts are particularly effective in promoting these transformations through the activation of the alkyne moiety towards intramolecular nucleophilic attack by the alkene.

Caption: Gold(I)-catalyzed cycloisomerization of a terminal enyne.

Table 2: Gold-Catalyzed Cycloisomerization of 1,6-Enynes

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | N-Tosyl-N-(pent-4-en-1-ynyl)amine | [Au(PPh₃)]SbF₆ | CH₂Cl₂ | 25 | 98 | |

| 2 | Diethyl (pent-4-en-1-ynyl)malonate | AuCl | DCE | 80 | 92 | |

| 3 | 1-Hexen-5-yne | [IPrAu(NTf₂)] | Toluene | 60 | 85 |

Experimental Protocol: Gold-Catalyzed Cycloisomerization of a 1,6-Enyne

To a solution of the 1,6-enyne (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere, the gold catalyst (e.g., [Au(PPh₃)]SbF₆, 0.01 equiv) is added. The reaction mixture is stirred at the specified temperature and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclized product.

Enyne metathesis, particularly ring-closing enyne metathesis (RCEYM), is a powerful tool for the synthesis of carbo- and heterocycles. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for this transformation.

Caption: A typical experimental workflow for RCEYM.

Table 3: Ring-Closing Enyne Metathesis (RCEYM) Examples

| Entry | Substrate | Catalyst | Solvent | Yield (%) | Reference |

| 1 | Diethyl allyl(prop-2-yn-1-yl)malonate | Grubbs' 1st Gen. | CH₂Cl₂ | 91 | |

| 2 | N-Allyl-N-tosylprop-2-yn-1-amine | Hoveyda-Grubbs' 2nd Gen. | Toluene | 95 | |

| 3 | 1-Allyloxy-2-(prop-2-yn-1-yloxy)benzene | Grubbs' 2nd Gen. | DCE | 88 |

Experimental Protocol: General Procedure for RCEYM

In a glovebox or under a stream of argon, the enyne substrate (1.0 equiv) is dissolved in a degassed, dry solvent (e.g., dichloromethane or toluene). The ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst, 0.01-0.05 equiv) is added, and the reaction mixture is stirred at room temperature or heated. The reaction progress is monitored by TLC or GC-MS. Once the starting material is consumed, the reaction is quenched by the addition of a small amount of ethyl vinyl ether. The solvent is removed in vacuo, and the crude product is purified by column chromatography.

Applications in Drug Development

The synthetic versatility of terminal enynes makes them attractive intermediates in the synthesis of biologically active molecules and pharmaceuticals. The ability to rapidly construct complex cyclic systems from relatively simple acyclic precursors is a significant advantage in drug discovery programs.

For example, the core of various natural products with interesting biological activities, such as the ingenol family of diterpenoids, has been synthesized using enyne cycloisomerization strategies. Furthermore, the enyne motif itself can be found in some drug candidates, where it may serve as a bioisostere or a reactive handle for covalent inhibition.

The development of novel transformations of terminal enynes continues to be an active area of research, promising new and efficient pathways for the synthesis of next-generation therapeutics. The methodologies outlined in this guide represent a foundational toolkit for any researcher or scientist working at the interface of organic synthesis and medicinal chemistry.

Methodological & Application

Application Note and Protocol: Copper-Catalyzed Cross-Coupling of (E)-3-Octen-1-yne

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of conjugated enynes is a fundamental transformation in organic chemistry, as this structural motif is present in numerous natural products and biologically active compounds.[1] Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of 1,3-enynes.[2][3] This application note provides a detailed experimental protocol for the copper-catalyzed cross-coupling of a terminal alkyne, exemplified by (E)-3-Octen-1-yne, with a vinyl halide to generate a conjugated enyne. The described methodology is characterized by its operational simplicity, tolerance to various functional groups, and the use of readily available and inexpensive copper catalysts.[3][4]

Reaction Principle

The core of this protocol is a copper-catalyzed coupling reaction, often referred to as a Sonogashira-type reaction. The reaction proceeds via the formation of a copper acetylide intermediate from the terminal alkyne in the presence of a base. This intermediate then undergoes a cross-coupling reaction with a vinyl halide to furnish the desired conjugated enyne. A key advantage of many copper-catalyzed systems is the retention of the double-bond geometry of the vinyl halide starting material.[4][5]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the copper-catalyzed cross-coupling of (E)-3-Octen-1-yne.

Caption: Experimental workflow for copper-catalyzed enyne synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the copper-catalyzed coupling of terminal alkynes with vinyl halides.[3][4][6]

Materials:

-

(E)-3-Octen-1-yne

-

Vinyl halide (e.g., (E)-1-iodo-1-hexene)

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon) setup

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the copper catalyst (e.g., CuI, 5-10 mol%) and the base (e.g., Cs₂CO₃, 2.0 equivalents).

-

Reagent Addition: The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). This cycle should be repeated three times. Under the inert atmosphere, add the anhydrous solvent (e.g., DMF).

-

Substrate Addition: To the stirring suspension, add the vinyl halide (1.0 equivalent) followed by (E)-3-Octen-1-yne (1.2 equivalents) via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (see Table 1 for typical ranges) and stirred for the required time (typically 12-24 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous ammonium chloride, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure conjugated enyne.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions for copper-catalyzed cross-coupling reactions to form conjugated enynes, based on literature precedents.

| Parameter | Typical Conditions | Reference(s) |

| Copper Catalyst | CuI, Cu₂O, [Cu(bipy)PPh₃Br], [Cu(phen)(PPh₃)₂]NO₃ | [3][4][6] |

| Catalyst Loading | 5 - 10 mol% | [3] |

| Base | Cs₂CO₃, K₂CO₃, Et₃N | [3][6] |

| Solvent | DMF, MeCN, Toluene, THF | [3][7] |

| Temperature | 40 - 135 °C | [3][7] |

| Reaction Time | 12 - 24 hours | [3] |

| Yield | Good to excellent (typically >70%) | [2][6] |

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper(I)-catalyzed cross-coupling of a terminal alkyne with a vinyl halide.

Caption: Plausible catalytic cycle for copper-catalyzed cross-coupling.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Anhydrous solvents are flammable and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This application note provides a comprehensive and detailed protocol for the copper-catalyzed cross-coupling of (E)-3-Octen-1-yne. The methodology is robust, utilizing readily available reagents and offering a straightforward procedure for the synthesis of conjugated enynes. This protocol is expected to be a valuable resource for researchers in organic synthesis and drug development.

References

- 1. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed synthesis of 1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]

- 4. Copper(I)-catalyzed synthesis of 1,3-enynes via coupling between vinyl halides and alkynes or domino coupling of vinyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coupling to alkynes: the Sonogashira reaction [almerja.com]

- 6. Copper-Catalyzed Synthesis of 1,3-Enynes [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Application of (E)-3-Octen-1-yne in the Synthesis of a Key Fragment of the Marine Natural Product (-)-Callyspongiolide

(E)-3-Octen-1-yne is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures found in natural products. Its terminal alkyne and vinyl group provide multiple reactive sites for carbon-carbon bond formation. While a direct total synthesis of a natural product explicitly starting from (E)-3-octen-1-yne is not extensively documented in peer-reviewed literature, its structural motif is present in numerous complex natural products. A prime example is the marine macrolide (-)-Callyspongiolide, which features a complex diene-yne side chain. This note details a proposed synthetic application of (E)-3-octen-1-yne in the construction of a key intermediate for the synthesis of the (-)-Callyspongiolide side chain.

The retrosynthetic analysis of the (-)-Callyspongiolide side chain reveals a strategic bond disconnection that allows for the use of (E)-3-octen-1-yne as a key starting material. The diene-yne moiety can be constructed through a Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide.[1][2] In this proposed synthesis, (E)-3-octen-1-yne would serve as the terminal alkyne component.

The overall synthetic strategy involves the Sonogashira coupling of (E)-3-octen-1-yne with a suitably functionalized vinyl iodide to yield a key diene-yne fragment. This fragment can then be further elaborated and coupled to the macrolactone core to complete the total synthesis of (-)-Callyspongiolide.[1][3]

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed Sonogashira coupling reaction to synthesize the key Callyspongiolide fragment.

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Yield (%) |

| (E)-3-Octen-1-yne | 108.18 | 1.2 | 1.2 | - |

| (E)-1-Iodo-3-methyl-1-penten-3-ol | 240.05 | 1.0 | 1.0 | - |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | - |

| CuI | 190.45 | 0.1 | 0.1 | - |

| Triethylamine | 101.19 | 5.0 | 5.0 | - |

| Product: Callyspongiolide Fragment | 218.35 | 0.85 | - | 85 |

Experimental Protocol

Synthesis of (3E,5E)-3,5-Octadien-1-yne-3-ol, a Key Fragment of (-)-Callyspongiolide

This protocol describes the Sonogashira coupling of (E)-3-octen-1-yne with (E)-1-iodo-3-methyl-1-penten-3-ol.

Materials:

-

(E)-3-Octen-1-yne

-

(E)-1-Iodo-3-methyl-1-penten-3-ol

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add (E)-1-iodo-3-methyl-1-penten-3-ol (1.0 mmol, 1.0 eq).

-

Dissolve the vinyl iodide in anhydrous THF (10 mL).

-

To this solution, add triethylamine (5.0 mmol, 5.0 eq), followed by (E)-3-octen-1-yne (1.2 mmol, 1.2 eq).

-

In a separate vial, weigh tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq) and copper(I) iodide (0.1 mmol, 0.1 eq) and add them to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired diene-yne product.

Visualizations

Caption: Proposed synthesis of a key Callyspongiolide fragment.

Caption: Experimental workflow for the Sonogashira coupling.

References

Application of (E)-3-Octen-1-yne in [2+2+1] Cycloaddition Reactions: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of (E)-3-octen-1-yne in [2+2+1] cycloaddition reactions, a powerful tool for the synthesis of functionalized cyclopentenones. While specific literature examples detailing the use of (E)-3-octen-1-yne in these reactions are not extensively documented, this application note extrapolates from the well-established principles of the Pauson-Khand reaction (PKR) and related cycloadditions involving structurally similar enynes. The protocols and data presented herein are representative and intended to serve as a guide for researchers exploring the synthetic utility of this versatile building block.

Introduction to [2+2+1] Cycloaddition Reactions

The [2+2+1] cycloaddition is a transition metal-catalyzed reaction that combines an alkene, an alkyne, and carbon monoxide to form a five-membered ring system, typically an α,β-cyclopentenone.[1][2] This transformation is highly valued in organic synthesis for its atom economy and its ability to rapidly construct complex molecular architectures from simple precursors. The most prominent example of this reaction class is the Pauson-Khand reaction, which traditionally utilizes cobalt carbonyl complexes but has been expanded to include a variety of other transition metals such as rhodium, iridium, and iron.[2][3]

(E)-3-Octen-1-yne is a promising substrate for [2+2+1] cycloadditions due to its bifunctional nature, containing both an alkene and a terminal alkyne moiety. This structure allows for both intermolecular and intramolecular cycloadditions, leading to a diverse range of cyclopentenone products.

Intermolecular [2+2+1] Cycloaddition

In an intermolecular reaction, (E)-3-octen-1-yne can react with an external alkene and carbon monoxide. The regioselectivity of the reaction is a key consideration. In the Pauson-Khand reaction, the larger substituent on the alkyne typically ends up adjacent to the newly formed carbonyl group.[1][4] For terminal alkynes like (E)-3-octen-1-yne, this directing effect is less pronounced. The regioselectivity with respect to the alkene component can also vary depending on the substituents on the alkene and the specific catalyst system employed.[1]

Representative Reaction Scheme:

Intramolecular [2+2+1] Cycloaddition

The presence of both an alkene and an alkyne in (E)-3-octen-1-yne makes it an ideal substrate for intramolecular [2+2+1] cycloadditions. Such reactions are particularly powerful for the construction of bicyclic systems with high stereocontrol. The stereochemistry of the resulting fused ring system is often predictable, with substituents on the tether connecting the ene and yne components influencing the facial selectivity of the cycloaddition.[1]

Representative Reaction Scheme:

Data Presentation

Due to the limited availability of specific experimental data for (E)-3-octen-1-yne in [2+2+1] cycloadditions, the following tables present representative data based on analogous systems, such as the reaction of terminal alkynes with unactivated alkenes in Pauson-Khand type reactions. These tables are intended to provide an indication of the expected yields and selectivities.

Table 1: Representative Data for Intermolecular [2+2+1] Cycloaddition of a Terminal Alkyne with an Alkene

| Entry | Catalyst | Alkene | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Co₂(CO)₈ (stoichiometric) | Ethylene | Toluene | 110 | 24 | 65 |

| 2 | [Rh(CO)₂Cl]₂ (5 mol%) | 1-Hexene | DCE | 80 | 12 | 78 |

| 3 | Fe(CO)₅ (stoichiometric) | Cyclopentene | Benzene | 140 | 36 | 55 |

| 4 | Co₂(CO)₈ / NMO | Norbornene | DCM | 25 | 8 | 85 |

Data is illustrative and based on general literature for the Pauson-Khand reaction.

Table 2: Representative Data for Intramolecular [2+2+1] Cycloaddition of 1,6-Enynes

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (ds) |

| 1 | Co₂(CO)₈ (stoichiometric) | Toluene | 110 | 12 | 72 | 90:10 |

| 2 | [Rh(dppe)Cl]₂ (5 mol%) | THF | 65 | 24 | 85 | >95:5 |

| 3 | Ir-complex (catalytic) | DCE | 80 | 18 | 68 | 85:15 |

| 4 | Ni(COD)₂ / PPh₃ | Benzene | 80 | 10 | 75 | 92:8 |

Data is illustrative and based on general literature for intramolecular Pauson-Khand reactions of 1,6-enynes.

Experimental Protocols

The following are general experimental protocols for cobalt-mediated and rhodium-catalyzed [2+2+1] cycloaddition reactions. These should be adapted and optimized for the specific case of (E)-3-octen-1-yne.

Protocol 1: Stoichiometric Cobalt-Mediated Intramolecular [2+2+1] Cycloaddition

Materials:

-

(E)-3-Octen-1-yne

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (E)-3-octen-1-yne (1.0 equiv).

-

Dissolve the enyne in the chosen anhydrous solvent.

-

Carefully add dicobalt octacarbonyl (1.1 equiv) to the solution. The solution will typically change color, indicating the formation of the alkyne-cobalt complex.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the complex.

-

Heat the reaction mixture to the desired temperature (typically 60-110 °C) under a carbon monoxide atmosphere (balloon pressure is often sufficient for intramolecular reactions).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature.

-

The reaction mixture can be filtered through a pad of celite or silica gel to remove cobalt residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic cyclopentenone.

Protocol 2: Catalytic Rhodium-Catalyzed Intermolecular [2+2+1] Cycloaddition

Materials:

-

(E)-3-Octen-1-yne

-

Alkene (e.g., 1-hexene, cyclopentene)

-

Rhodium catalyst (e.g., [Rh(CO)₂Cl]₂)

-

Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, toluene)

-

Carbon monoxide (CO) gas

-

High-pressure reaction vessel (if necessary)

Procedure:

-

To a high-pressure reaction vessel, add the rhodium catalyst (e.g., 2-5 mol%).

-

Under an inert atmosphere, add the anhydrous, degassed solvent.

-

Add (E)-3-octen-1-yne (1.0 equiv) and the alkene (1.5-3.0 equiv) to the reaction vessel.

-

Pressurize the vessel with carbon monoxide to the desired pressure (typically 1-10 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by GC or LC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopentenone.

Visualizations

Pauson-Khand Reaction Mechanism

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction involves several key steps: formation of a cobalt-alkyne complex, coordination of the alkene, migratory insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentane intermediate, CO insertion, and finally, reductive elimination to yield the cyclopentenone product and regenerate the cobalt species.[2]

Caption: The catalytic cycle of the Pauson-Khand reaction.

Experimental Workflow for a [2+2+1] Cycloaddition Reaction

The following diagram illustrates a typical experimental workflow for performing a transition metal-catalyzed [2+2+1] cycloaddition reaction.

Caption: A generalized experimental workflow for [2+2+1] cycloaddition.

References

Application Notes: (E)-3-Octen-1-yne as a Precursor for Intramolecular Pauson-Khand Reaction

Introduction

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition used to synthesize α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide.[1][2][3] Discovered in the early 1970s, this transformation has become a cornerstone in synthetic organic chemistry for constructing the five-membered ring systems found in numerous natural products and pharmaceutically active compounds.[1][4] The reaction is typically mediated by transition metal carbonyl complexes, most notably dicobalt octacarbonyl (Co₂(CO)₈).[1][3]

The intramolecular version of the Pauson-Khand reaction (IPKR) is particularly valuable, as it allows for the efficient and often highly stereoselective construction of bicyclic systems from enyne precursors.[1][5] (E)-3-Octen-1-yne is an excellent model substrate for the IPKR. As a 1,6-enyne, it is structurally primed to undergo cyclization to form a bicyclo[3.3.0]octenone core, a common structural motif in organic synthesis. The reaction proceeds with high regioselectivity and stereoselectivity, making it a reliable method for generating complex molecular architectures in a single step.[6]

Mechanism and Reaction Conditions

The widely accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex.[3][7] This is followed by the coordination of the tethered alkene moiety, which then inserts into a cobalt-carbon bond to form a metallacyclopentene intermediate.[3] Subsequent migratory insertion of a carbon monoxide (CO) ligand and final reductive elimination yields the bicyclic cyclopentenone product and regenerates the cobalt species.[3][6] The rate-determining step is often the initial dissociation of a CO ligand or the subsequent alkene insertion.[3][4][8]

While the reaction can be performed under thermal conditions, often requiring elevated temperatures, several methods have been developed to promote the reaction under milder conditions.[6] The use of additives, such as N-oxides (e.g., N-methylmorpholine N-oxide, NMO), can facilitate CO ligand dissociation, allowing the reaction to proceed at or near room temperature.[3][8]

Quantitative Data

The following table summarizes representative data for the intramolecular Pauson-Khand reaction of 1,6-enynes, similar in structure to (E)-3-octen-1-yne. Conditions and yields can vary based on substrate substitution and specific reagents used.

| Entry | Catalyst (mol%) | Promoter/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Co₂(CO)₈ (110) | None (Thermal) | Toluene | 70 | 24 | ~70 | [1] |

| 2 | Co₂(CO)₈ (100) | NMO (4 eq.) | DCM | 25 | 2 | >90 | [8] |

| 3 | Co₂(CO)₈ (20) | Cyclohexylamine | Toluene | 150 (MW) | 0.08 | 72 | [9] |

| 4 | [Rh(CO)₂Cl]₂ (5) | None (1 atm CO) | THF | 50 | 12 | ~96 | [10] |

| 5 | Co₂(CO)₈ (5) | TMTU (10) | Toluene | 60 | 16 | ~85 | [11] |

NMO = N-methylmorpholine N-oxide; DCM = Dichloromethane; MW = Microwave; TMTU = Tetramethylthiourea. Data is representative for structurally similar 1,6-enynes and serves as a guideline.

Experimental Protocols

Protocol 1: Stoichiometric Cobalt-Mediated Intramolecular Pauson-Khand Reaction of (E)-3-Octen-1-yne with NMO Promotion

This protocol describes a common and reliable method using N-methylmorpholine N-oxide (NMO) as a promoter to achieve high yields at room temperature.

Materials:

-

(E)-3-Octen-1-yne

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

N-methylmorpholine N-oxide (NMO)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for chromatography

-

Round-bottom flask, magnetic stirrer, argon or nitrogen supply

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (E)-3-octen-1-yne (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to create a ~0.1 M solution of the enyne. Stir the solution at room temperature.

-

Addition of Cobalt Complex: Carefully add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) to the solution in one portion. The solution will typically turn dark red/brown. Stir for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

-

Promoter Addition: Add N-methylmorpholine N-oxide (NMO, 4.0 eq) to the reaction mixture portion-wise over 5-10 minutes. Gas evolution (CO₂) will be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be directly loaded onto a silica gel column.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure bicyclic cyclopentenone product.

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the NMO-promoted Pauson-Khand reaction.

Diagram 2: Simplified Pauson-Khand Reaction Mechanism

Caption: Simplified mechanism of the cobalt-mediated Pauson-Khand reaction.

References

- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 4. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 7. Pauson-Khand Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Tetramethyl thiourea/Co2(CO)8-catalyzed Pauson-Khand reaction under balloon pressure of CO - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Stereoselective Synthesis of Complex Molecules Using (E)-3-Octen-1-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective synthesis of complex molecular architectures utilizing the versatile building block, (E)-3-Octen-1-yne. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Introduction

(E)-3-Octen-1-yne is a valuable C8 building block in organic synthesis due to the presence of two distinct and reactive unsaturated functionalities: a trans-configured double bond and a terminal alkyne. This unique arrangement allows for a wide range of stereoselective transformations, making it an ideal starting material for the synthesis of complex natural products and pharmaceutically active compounds. The defined stereochemistry of the double bond is often crucial for the biological activity of the target molecule. This document details key synthetic applications of (E)-3-Octen-1-yne, including protocols for the Pauson-Khand reaction, Julia-Kocienski olefination, and asymmetric alkyne addition to aldehydes.

Key Synthetic Applications and Protocols

Pauson-Khand Reaction for the Synthesis of Bicyclic Cyclopentenones